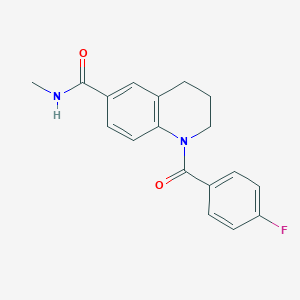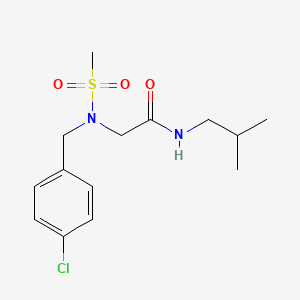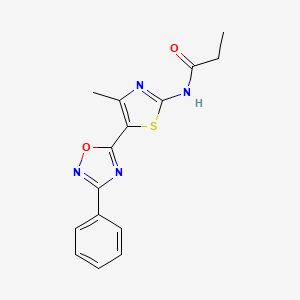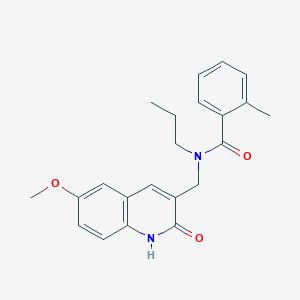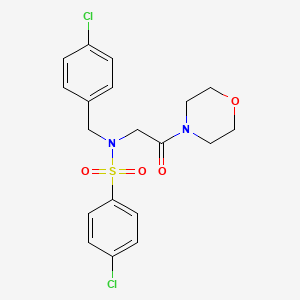
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has gained attention in scientific research due to its potential therapeutic applications in various diseases.
作用机制
The exact mechanism of action of 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and pathways involved in the disease process. For instance, in cancer research, it has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation. In inflammation research, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce cell cycle arrest, inhibit angiogenesis, and increase the expression of tumor suppressor genes. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurological disorder research, it has been found to have potential neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide in lab experiments is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic effects. Additionally, its potential toxicity and side effects need to be carefully evaluated in future studies.
未来方向
There are several future directions for the research on 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and optimize its therapeutic effects in various diseases. Another direction is to evaluate its potential toxicity and side effects in preclinical and clinical studies. Additionally, its pharmacokinetic and pharmacodynamic properties need to be carefully evaluated to determine its optimal dosage and administration route. Finally, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Future studies may lead to the development of more effective and selective therapeutic agents based on this compound.
合成方法
The synthesis of 4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide involves the reaction of 4-chlorobenzylamine with 2-(morpholino-2-oxoethyl)benzenesulfonyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified by recrystallization or column chromatography.
科学研究应用
4-chloro-N-(4-chlorobenzyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines. In neurological disorder research, it has been studied for its potential neuroprotective effects.
属性
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-16-3-1-15(2-4-16)13-23(14-19(24)22-9-11-27-12-10-22)28(25,26)18-7-5-17(21)6-8-18/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAUUYKCDDBUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

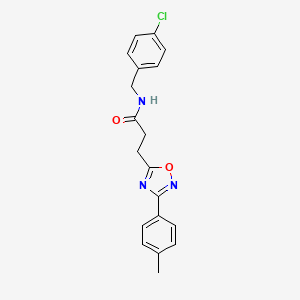

![(Z)-N'-(2-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718347.png)
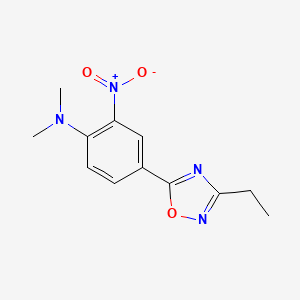
![4-acetyl-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718352.png)
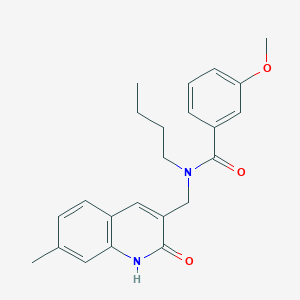
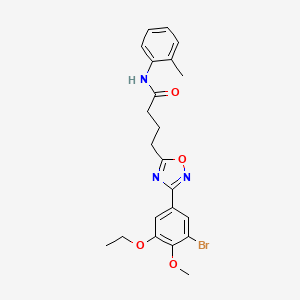
![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)

